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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Biological Role of N-methyl-p-nitrohippuric Acid Metabolites

Introduction N-methyl-p-nitrohippuric acid is a fascinating, yet sparsely documented, molecule. Its structure, combining a nitroaromatic moiety with an N-methylated amino acid conjugate, suggests a complex metabolic fate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-p-nitrohippuric acid is a fascinating, yet sparsely documented, molecule. Its structure, combining a nitroaromatic moiety with an N-methylated amino acid conjugate, suggests a complex metabolic fate and potentially significant biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate the biological roles of its metabolites. By leveraging established knowledge of structurally related compounds, we can predict its metabolic pathways and formulate hypotheses about the function of its biotransformation products. This document will serve as a technical roadmap for elucidating the metabolism of N-methyl-p-nitrohippuric acid and the subsequent biological impact of its metabolites.

Predicted Metabolic Pathways of N-methyl-p-nitrohippuric Acid

The metabolism of xenobiotics is a critical determinant of their biological effects, often converting parent compounds into more polar, excretable derivatives, which may be more or less active or toxic. Based on the chemical structure of N-methyl-p-nitrohippuric acid and known metabolic transformations of similar compounds, we can predict several key metabolic pathways.

The primary routes of metabolism are likely to involve the reduction of the nitro group and hydrolysis of the amide bond. The N-methyl group may also be subject to demethylation.

Metabolic_Pathway N-methyl-p-nitrohippuric acid N-methyl-p-nitrohippuric acid N-methyl-p-aminohippuric acid N-methyl-p-aminohippuric acid N-methyl-p-nitrohippuric acid->N-methyl-p-aminohippuric acid Nitroreduction p-nitrohippuric acid p-nitrohippuric acid N-methyl-p-nitrohippuric acid->p-nitrohippuric acid N-demethylation N-methyl-p-nitrobenzoic acid N-methyl-p-nitrobenzoic acid N-methyl-p-nitrohippuric acid->N-methyl-p-nitrobenzoic acid Amide Hydrolysis p-aminohippuric acid p-aminohippuric acid N-methyl-p-aminohippuric acid->p-aminohippuric acid N-demethylation Glycine Glycine

Figure 1: Predicted metabolic pathways of N-methyl-p-nitrohippuric acid.

Metabolite I: N-methyl-p-aminohippuric acid

The reduction of an aromatic nitro group to an amino group is a common metabolic reaction. This biotransformation would yield N-methyl-p-aminohippuric acid. This metabolite is structurally analogous to p-aminohippuric acid (PAH), a well-characterized compound used in renal function studies to measure renal plasma flow[1][2]. PAH is actively secreted by the proximal tubules of the kidney[2]. It is plausible that N-methyl-p-aminohippuric acid could interact with the same organic anion transporters in the kidney, potentially affecting renal clearance mechanisms.

Metabolite II: p-nitrohippuric acid

N-demethylation is another possible metabolic pathway. The removal of the methyl group from the nitrogen atom would result in the formation of p-nitrohippuric acid. p-Nitrohippuric acid is known as a precursor in the synthesis of p-aminohippuric acid, where the nitro group is subsequently reduced[3]. The biological activity of p-nitrohippuric acid itself is not well-documented, but its presence as a metabolite would be an important consideration in toxicological assessments, given the general concerns associated with nitroaromatic compounds.

Metabolite III: N-methyl-p-nitrobenzoic acid and Glycine

Hydrolysis of the amide bond would cleave the molecule into N-methyl-p-nitrobenzoic acid and the amino acid glycine. Orally administered p-aminohippuric acid has been shown to undergo hydrolysis, losing its glycine moiety[4]. This suggests that a similar hydrolytic cleavage could occur with N-methyl-p-nitrohippuric acid. The resulting N-methyl-p-nitrobenzoic acid would likely undergo further metabolism and conjugation for excretion.

Potential Biological Roles of Metabolites

The biological roles of the predicted metabolites can be inferred from the activities of structurally similar molecules.

Renal Transport and Diagnostics

Given the structural similarity of N-methyl-p-aminohippuric acid to p-aminohippuric acid (PAH), a primary area of investigation should be its interaction with renal transport systems. PAH is used as a diagnostic agent to measure effective renal plasma flow (ERPF) due to its efficient secretion by the kidneys[1][2][5]. The N-methylated amino metabolite could potentially compete with PAH and other organic anions for tubular secretion, thereby influencing the renal clearance of various drugs and endogenous compounds. During World War II, p-aminohippurate was co-administered with penicillin to prolong the antibiotic's circulation by competing for the same renal transporter[1][2].

Pro-inflammatory Signaling

Recent research has identified hippuric acid, the parent structure of these metabolites, as a microbial-derived inflammatory modulator. Hippuric acid can potentiate pro-inflammatory responses in macrophages through Toll-like receptor (TLR)-MyD88 signaling[6]. This leads to enhanced M1-like macrophage polarization and is dependent on the MyD88 pathway[6]. It is conceivable that the metabolites of N-methyl-p-nitrohippuric acid, particularly those retaining the hippurate core structure, could exhibit similar pro-inflammatory properties.

Inflammatory_Signaling Hippurate Metabolite Hippurate Metabolite TLR TLR Hippurate Metabolite->TLR Binds to MyD88 MyD88 TLR->MyD88 Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines MyD88->Pro-inflammatory Cytokines Induces Macrophage Activation (M1) Macrophage Activation (M1) Pro-inflammatory Cytokines->Macrophage Activation (M1)

Figure 2: Potential pro-inflammatory signaling pathway of hippurate metabolites.

Biomarkers of Exposure

Just as methylhippuric acids are urinary biomarkers for xylene exposure, the detection of N-methyl-p-nitrohippuric acid and its metabolites in urine could serve as a biomarker for exposure to the parent compound[7][8][9]. The quantification of these metabolites would be crucial in occupational health and environmental toxicology studies.

Experimental Protocols for Investigation

To validate these predictions and fully characterize the biological roles of N-methyl-p-nitrohippuric acid metabolites, a series of well-defined experiments are necessary.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of N-methyl-p-nitrohippuric acid and identify its primary metabolites.

Methodology:

  • Incubation: Incubate N-methyl-p-nitrohippuric acid with liver microsomes (human, rat) or hepatocytes.

  • Cofactors: Include necessary cofactors such as NADPH for oxidative metabolism and UDPGA for glucuronidation.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the parent compound and identify metabolites. A method similar to that used for analyzing hippuric and methylhippuric acids in urine can be adapted[10].

Protocol 2: In Vivo Pharmacokinetic and Metabolite Profiling Study

Objective: To characterize the pharmacokinetic profile of N-methyl-p-nitrohippuric acid and identify its major in vivo metabolites.

Methodology:

  • Animal Model: Administer N-methyl-p-nitrohippuric acid to a suitable animal model (e.g., rats) via intravenous and oral routes.

  • Sample Collection: Collect blood, urine, and feces at predetermined time points.

  • Sample Preparation: Process the samples (e.g., protein precipitation for plasma, dilution for urine).

  • Analysis: Analyze the samples by HPLC-MS/MS to determine the concentration of the parent compound and its metabolites over time.

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.

Protocol 3: Assessment of Pro-inflammatory Activity

Objective: To evaluate the potential of N-methyl-p-nitrohippuric acid metabolites to induce a pro-inflammatory response in macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Treatment: Treat the cells with the synthesized or isolated metabolites of N-methyl-p-nitrohippuric acid, with and without a TLR agonist like LPS.

  • Cytokine Analysis: Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA or a multiplex bead array.

  • Gene Expression: Analyze the expression of pro-inflammatory genes by quantitative real-time PCR (qRT-PCR).

  • Macrophage Polarization: Assess macrophage polarization markers (e.g., iNOS for M1) by flow cytometry or western blotting.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted Biological Role
N-methyl-p-nitrohippuric acidC10H10N2O5238.20Parent Compound
N-methyl-p-aminohippuric acidC10H12N2O3208.22Renal Transport Modulation
p-nitrohippuric acidC9H8N2O5224.17Potential Toxic Intermediate
N-methyl-p-nitrobenzoic acidC8H7NO4181.15Metabolic Intermediate
Hippuric acidC9H9NO3179.17Pro-inflammatory Signaling[6][11]
p-Aminohippuric acidC9H10N2O3194.19Renal Clearance Marker[1][3]
p-Methylhippuric acidC10H11NO3193.20Xylene Exposure Biomarker[12]

Conclusion

While direct experimental data on the biological role of N-methyl-p-nitrohippuric acid metabolites is currently lacking, a robust framework for their investigation can be constructed based on the extensive knowledge of related compounds. The predicted metabolic pathways, including nitroreduction, N-demethylation, and amide hydrolysis, are likely to yield metabolites with significant biological activities. Key areas for future research include the interaction of these metabolites with renal transporters and their potential to modulate inflammatory responses. The experimental protocols outlined in this guide provide a clear path forward for elucidating the metabolism and biological significance of this novel compound, ultimately contributing to a more comprehensive understanding of its potential pharmacological and toxicological profile.

References

  • PubChem. p-Aminohippuric acid | C9H10N2O3 | CID 2148. [Link]

  • Pero, R. W. (2010). Health consequences of catabolic synthesis of hippuric acid in humans. Current Clinical Pharmacology, 5(1), 67-73. [Link]

  • Kim, H., et al. (2024). Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling. Journal of Immunology. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-methyl-4-nitrobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing formulation strategies, s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing formulation strategies, shelf-life, and ultimately, therapeutic efficacy. This guide provides a comprehensive exploration of the thermodynamic stability of N-methyl-4-nitrobenzamide and its derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the theoretical underpinnings of thermodynamic stability, detail rigorous experimental and computational methodologies for its assessment, and analyze the intricate structure-stability relationships that govern these molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in the rational design and development of robust and stable pharmaceutical agents.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

Thermodynamic stability, a measure of a system's energy state relative to its constituent parts, is a critical parameter in the pharmaceutical sciences. A thermodynamically stable compound exists in a lower energy state, rendering it less likely to spontaneously convert to a different form. For an API, this translates to predictable physical and chemical properties, consistent bioavailability, and reliable therapeutic performance over time.

N-methyl-4-nitrobenzamide serves as a key scaffold in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, and the methyl amide functionality, which can participate in hydrogen bonding, imparts unique electronic and structural characteristics to the molecule. Understanding the thermodynamic stability of this core structure and how it is influenced by various substituents is paramount for the design of new chemical entities with optimal drug-like properties.

This guide will provide a holistic overview of the factors governing the thermodynamic stability of N-methyl-4-nitrobenzamide derivatives, from the intramolecular forces within a single molecule to the intermolecular interactions that dictate its crystal lattice energy.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔG°f). A more negative ΔG°f indicates greater thermodynamic stability.[1] The Gibbs free energy combines enthalpy (ΔH) and entropy (ΔS) into a single value, as defined by the equation:

ΔG = ΔH - TΔS

where T is the temperature in Kelvin.

  • Enthalpy (ΔH): Represents the heat content of a system. In the context of molecular stability, the enthalpy of formation (ΔH°f) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation generally corresponds to stronger intramolecular bonds and a more stable molecule.

  • Entropy (ΔS): A measure of the disorder or randomness of a system. In the solid state, entropy is largely influenced by the arrangement of molecules in the crystal lattice.

The interplay between enthalpy and entropy determines the overall thermodynamic stability of a compound under specific conditions.

Core Thermochemical Data: A Comparative Analysis

CompoundMolecular FormulaMolar Mass ( g/mol )Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)Standard Enthalpy of Formation (gas) (ΔfH°gas) (kJ/mol)Enthalpy of Fusion (ΔfusH°) (kJ/mol)
N-methylbenzamide C₈H₉NO135.1689.36 (Calculated)[2]--
4-Nitrobenzamide C₇H₆N₂O₃166.13---
N-methyl-4-nitrobenzamide C₈H₈N₂O₃180.16Not Experimentally DeterminedNot Experimentally DeterminedNot Experimentally Determined

Data for N-methylbenzamide and 4-nitrobenzamide are sourced from various databases and publications.[2][3][4][5][6][7][8][9] It is important to note that the provided ΔfG° for N-methylbenzamide is a calculated value and should be used as an estimation.

The presence of the electron-withdrawing nitro group in 4-nitrobenzamide is expected to significantly influence its thermodynamic properties compared to benzamide. Similarly, the N-methylation in N-methylbenzamide alters its hydrogen bonding capabilities and conformational flexibility. N-methyl-4-nitrobenzamide combines these structural features, and its thermodynamic stability will be a composite of these effects.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of N-methyl-4-nitrobenzamide derivatives. The following techniques provide critical data on thermal behavior, phase transitions, and energetic properties.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for characterizing the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.

  • Sample Preparation: Accurately weigh 2-5 mg of the N-methyl-4-nitrobenzamide derivative into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating, especially if the compound is volatile or sublimes.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to a value below any expected thermal events (e.g., 25 °C).

    • Define the heating rate, typically 10 °C/min for routine analysis.

    • Set the final temperature to a value above the melting point of the compound.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

    • Examine the thermogram for any other endo- or exothermic events that may indicate polymorphic transitions or decomposition.

Causality Behind Experimental Choices: The choice of a hermetically sealed pan is crucial for compounds that may sublime, ensuring that the measured heat flow corresponds to true thermal events rather than mass loss. The use of an inert atmosphere prevents oxidative decomposition, which would otherwise introduce exothermic events that could obscure the true thermodynamic transitions.

Figure 1: Workflow for DSC analysis of N-methyl-4-nitrobenzamide derivatives.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is an essential tool for determining the thermal stability and decomposition profile of a compound.

  • Sample Preparation: Place 5-10 mg of the N-methyl-4-nitrobenzamide derivative into a TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the pan onto the TGA balance.

    • Set the initial temperature (e.g., 25 °C).

    • Define a heating rate, typically 10-20 °C/min.

    • Set the final temperature to a point where complete decomposition is expected (e.g., 600 °C).

    • Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired information.

  • Data Acquisition: Begin the heating program and record the mass loss as a function of temperature.

  • Data Analysis:

    • The onset of decomposition is identified as the temperature at which significant mass loss begins. This provides a measure of the compound's thermal stability.

    • The TGA curve can reveal multi-step decomposition processes, providing insights into the degradation mechanism.

    • The residual mass at the end of the experiment can indicate the formation of non-volatile decomposition products.

Causality Behind Experimental Choices: The choice of purge gas is critical. An inert atmosphere like nitrogen allows for the study of thermal decomposition (pyrolysis), while an oxidative atmosphere like air provides information on the compound's stability in the presence of oxygen. Comparing results from both atmospheres can yield valuable insights into the degradation pathways.

Solution Calorimetry

Solution calorimetry measures the heat change that occurs when a substance is dissolved in a solvent. This technique can be used to determine the enthalpy of solution (ΔHsoln), which is a key parameter for understanding solute-solvent interactions and can be used to indirectly determine the enthalpy of formation of different polymorphs.

  • Calorimeter Calibration: Calibrate the calorimeter by dissolving a substance with a known enthalpy of solution (e.g., potassium chloride in water) to determine the heat capacity of the calorimeter.

  • Solvent Preparation: Add a precise volume of a suitable solvent (in which the compound has at least minimal solubility) to the calorimeter vessel and allow it to reach thermal equilibrium.

  • Sample Preparation: Accurately weigh a small amount of the finely powdered N-methyl-4-nitrobenzamide derivative.

  • Dissolution and Data Acquisition: Introduce the sample into the solvent and record the temperature change over time until a stable baseline is re-established.

  • Data Analysis:

    • Calculate the heat of solution from the temperature change and the heat capacity of the calorimeter.

    • The enthalpy of solution is then calculated per mole of the dissolved substance.

Causality Behind Experimental Choices: For sparingly soluble compounds, it is crucial to use a solvent that allows for complete dissolution of the sample to obtain an accurate enthalpy of solution. If the compound is very poorly soluble, a more sensitive microcalorimeter may be required. The choice of solvent can also influence the measured enthalpy due to varying solute-solvent interactions.

Computational Approaches to Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful in silico tool for predicting and understanding the thermodynamic stability of molecules.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the optimized geometry, electronic structure, and thermodynamic properties of molecules. By calculating the total electronic energy of a molecule and its constituent elements in their standard states, the enthalpy of formation can be predicted.

  • Structure Input: Build the 3D structure of the N-methyl-4-nitrobenzamide derivative using molecular modeling software.

  • Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger) that has been shown to provide accurate results for similar organic molecules.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the total electronic energy of the optimized molecule.

  • Calculation of Thermodynamic Properties: Use the calculated energies and thermal corrections to determine the enthalpy, entropy, and Gibbs free energy of formation.

Causality Behind Experimental Choices: The choice of functional and basis set is a critical decision in DFT calculations. Functionals like B3LYP are widely used as they provide a good balance between accuracy and computational cost for many organic systems. Larger basis sets generally lead to more accurate results but require more computational resources. It is often advisable to benchmark the chosen method against experimental data for related compounds to ensure its reliability.

DFT_Workflow cluster_setup Model Setup cluster_calc Calculation cluster_analysis Property Prediction build Build 3D Structure method Select DFT Functional & Basis Set build->method optimize Geometry Optimization method->optimize frequency Frequency Calculation optimize->frequency energy Single Point Energy frequency->energy thermo Calculate ΔH, ΔS, ΔG energy->thermo stability Predict Thermodynamic Stability thermo->stability

Figure 2: Generalized workflow for DFT-based prediction of thermodynamic properties.

Structure-Stability Relationships: The Impact of Substituents

The thermodynamic stability of N-methyl-4-nitrobenzamide derivatives can be fine-tuned by introducing various substituents on the aromatic ring. The nature and position of these substituents can have a profound impact on the molecule's electronic properties, intermolecular interactions, and crystal packing.

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the 4-position is a strong EWG, which significantly influences the electron density distribution of the entire molecule. Additional EWGs on the ring can further polarize the molecule, potentially leading to stronger dipole-dipole interactions in the solid state and affecting the overall lattice energy.

  • Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (-OCH₃) or methyl (-CH₃) groups, will have the opposite effect, increasing electron density on the aromatic ring. This can alter the strength of hydrogen bonds involving the amide group and influence π-π stacking interactions between aromatic rings in the crystal lattice.

  • Steric Effects: Bulky substituents can hinder optimal crystal packing, potentially leading to less stable polymorphic forms. Steric hindrance can also affect the planarity of the molecule, which in turn influences conjugation and intramolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted benzamides have shown that topological and electronic descriptors can be used to model their biological activities, and similar principles can be applied to predict their thermodynamic stability.[10][11][12][13][14]

Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical factor in the thermodynamic stability of solid-state pharmaceuticals.[15] Different polymorphs of the same compound can have different melting points, solubilities, and thermodynamic stabilities. The most thermodynamically stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy.

The identification and characterization of all possible polymorphs of an N-methyl-4-nitrobenzamide derivative are essential during drug development to ensure that the most stable form is selected for formulation. DSC and X-ray powder diffraction (XRPD) are key techniques for identifying and distinguishing between different polymorphic forms.

Conclusion: A Roadmap to Thermodynamically Stable Derivatives

The thermodynamic stability of N-methyl-4-nitrobenzamide derivatives is a complex interplay of intramolecular and intermolecular forces. A thorough understanding and characterization of this property are indispensable for the successful development of new drug candidates based on this scaffold.

This guide has outlined a comprehensive approach to evaluating thermodynamic stability, combining theoretical principles with practical experimental and computational methodologies. By systematically applying these techniques, researchers can:

  • Quantitatively assess the thermodynamic stability of novel derivatives.

  • Understand the influence of substituents on stability, enabling rational molecular design.

  • Identify and select the most stable polymorphic form for development.

Ultimately, a proactive approach to understanding and controlling thermodynamic stability will lead to the development of safer, more effective, and more reliable pharmaceutical products.

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  • Direct measurement of the heat of solution and solubility of carbon dioxide in 1-hexyl-3-methylimidazolium bis[trifluoromethylsulfonyl]amide and 1-octyl-3-methylimidazolium bis[trifluoromethylsulfonyl]amide | Request PDF. (n.d.). In ResearchGate. Retrieved February 12, 2026, from [Link]

  • Zhang, Y., et al. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(4), 1645–1653. [Link]

  • da Silva, A. C. A., et al. (2020). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 10(11), 1014. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrobenzamide. In PubChem. Retrieved February 12, 2026, from [Link]

  • Paul, A., et al. (2021). Computational property predictions of Ta–Nb–Hf–Zr high-entropy alloys. Scientific Reports, 11(1), 1–12. [Link]

  • The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. (n.d.). In ResearchGate. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (2024, January 29). Epoxy. Retrieved February 12, 2026, from [Link]

  • Shiksha.com. (2023, November 28). AP EAMCET Syllabus 2026: Download MPC and BiPC Syllabus PDF. Retrieved February 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (N-Methyl-4-nitrobenzamido)ethanoic acid from Sarcosine: An Application Note and Protocol

Introduction N-acyl amino acids are a class of modified amino acids with significant importance in various fields, including biochemistry, pharmacology, and materials science. The introduction of an acyl group to the nit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-acyl amino acids are a class of modified amino acids with significant importance in various fields, including biochemistry, pharmacology, and materials science. The introduction of an acyl group to the nitrogen atom of an amino acid can modulate its physicochemical properties, such as lipophilicity and resistance to enzymatic degradation, making these compounds valuable as surfactants, enzyme inhibitors, and intermediates in the synthesis of more complex molecules. This application note provides a detailed, field-proven protocol for the synthesis of a specific N-acyl amino acid, (N-Methyl-4-nitrobenzamido)ethanoic acid, starting from the secondary amino acid sarcosine (N-methylglycine) and 4-nitrobenzoyl chloride.

The synthesis is achieved through a classic Schotten-Baumann reaction, a robust and widely used method for the acylation of amines and alcohols.[1][2] This reaction is typically performed in a biphasic system with an aqueous base, which serves to neutralize the hydrochloric acid byproduct generated during the acylation, thereby driving the reaction to completion.[2] Understanding the causality behind each experimental step is crucial for achieving a high yield and purity of the final product.

Reaction Overview

The synthesis of (N-Methyl-4-nitrobenzamido)ethanoic acid involves the nucleophilic attack of the secondary amine of sarcosine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The presence of a base, such as sodium hydroxide, deprotonates the sarcosine, increasing its nucleophilicity. The reaction is outlined below:

Scheme 1: Synthesis of (N-Methyl-4-nitrobenzamido)ethanoic acid

This protocol has been optimized to ensure a reliable and efficient synthesis, making it suitable for both research and process development applications.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of (N-Methyl-4-nitrobenzamido)ethanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Sarcosine (N-Methylglycine)≥98%Sigma-Aldrich
4-Nitrobenzoyl chloride≥98%Alfa AesarCorrosive, handle with care.
Sodium hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Hydrochloric acid (HCl)Concentrated (37%)VWRCorrosive, handle with care.
Dichloromethane (CH2Cl2)ACS GradeEMD Millipore
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous sodium sulfate (Na2SO4)GranularJ.T. Baker
Deuterated chloroform (CDCl3)99.8 atom % DCambridge Isotope LaboratoriesFor NMR analysis.
Equipment
  • Magnetic stirrer with stir bar

  • Ice bath

  • Round-bottom flasks (100 mL and 250 mL)

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer (400 MHz or higher)

Synthesis Procedure

Step 1: Preparation of the Sarcosine Solution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.056 mol) of sarcosine in 50 mL of deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 4.5 g (0.112 mol) of sodium hydroxide in 30 mL of deionized water to the sarcosine solution while maintaining the temperature below 10 °C. This deprotonates the carboxylic acid and the amine, forming the sodium salt of sarcosine and making the nitrogen more nucleophilic.

Step 2: Acylation Reaction (Schotten-Baumann Condition)

  • In a separate 100 mL beaker, dissolve 10.4 g (0.056 mol) of 4-nitrobenzoyl chloride in 50 mL of dichloromethane.

  • Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cold, stirred sarcosine solution over a period of 30-45 minutes. It is critical to maintain the temperature of the reaction mixture between 0-5 °C to minimize hydrolysis of the acyl chloride and potential side reactions.

  • After the addition is complete, continue to stir the reaction mixture vigorously in the ice bath for 1 hour, followed by stirring at room temperature for an additional 2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Separate the organic layer (dichloromethane).

  • Wash the aqueous layer with 20 mL of dichloromethane to extract any remaining product. Combine the organic layers.

  • Carefully acidify the aqueous layer to pH 2-3 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath. This protonates the carboxylate group, leading to the precipitation of the product.

  • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Dry the crude product in a vacuum oven at 60 °C overnight.

Purification

Recrystallize the crude product from an ethanol/water mixture.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Expected Yield

A typical yield for this procedure is in the range of 80-90%.

Characterization

The identity and purity of the synthesized (N-Methyl-4-nitrobenzamido)ethanoic acid should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point Approximately 188-190 °C
FTIR (KBr, cm⁻¹) ~3400-2500 (O-H stretch, carboxylic acid), ~1720 (C=O stretch, carboxylic acid), ~1630 (C=O stretch, amide), ~1520 and ~1350 (NO₂ stretches)
¹H NMR (400 MHz, DMSO-d₆, δ ppm) ~13.1 (s, 1H, COOH), 8.35 (d, J=8.8 Hz, 2H, Ar-H), 7.80 (d, J=8.8 Hz, 2H, Ar-H), 4.25 (s, 2H, N-CH₂), 3.10 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, DMSO-d₆, δ ppm) ~170.5 (COOH), ~168.0 (C=O, amide), ~149.0 (C-NO₂), ~141.0 (Ar-C), ~129.0 (Ar-CH), ~124.0 (Ar-CH), ~51.0 (N-CH₂), ~36.0 (N-CH₃)

Safety Precautions

  • 4-Nitrobenzoyl chloride is corrosive and a lachrymator. It reacts with moisture to produce hydrochloric acid. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Sarcosine Sarcosine in H₂O ReactionMix Reaction Mixture (0-5 °C, then RT) Sarcosine->ReactionMix NaOH Aqueous NaOH NaOH->ReactionMix NitrobenzoylChloride 4-Nitrobenzoyl Chloride in DCM NitrobenzoylChloride->ReactionMix Separation Phase Separation ReactionMix->Separation Acidification Acidification (HCl) Separation->Acidification Filtration Vacuum Filtration Acidification->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Ethanol/Water) Drying->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of (N-Methyl-4-nitrobenzamido)ethanoic acid.

Schotten-Baumann Reaction Mechanism

Schotten_Baumann_Mechanism Sarcosine Sarcosine (Deprotonated) n1 Sarcosine->n1 Nucleophilic Attack AcylChloride 4-Nitrobenzoyl Chloride AcylChloride->n1 Tetrahedral Tetrahedral Intermediate n2 Tetrahedral->n2 Collapse of Intermediate Product (N-Methyl-4-nitrobenzamido)ethanoate HCl HCl (neutralized by base) n1->Tetrahedral n2->Product n2->HCl Elimination of Cl⁻

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (N-Methyl-4-nitrobenzamido)ethanoic acid from sarcosine and 4-nitrobenzoyl chloride. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can consistently obtain high yields of the purified product. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound. This protocol is a valuable resource for scientists and professionals in drug development and organic synthesis.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

Sources

Application

Using N-(4-nitrobenzoyl)sarcosine as an internal standard in LC-MS

Application Note: High-Sensitivity Quantification of Sarcosine and N-Acyl Sarcosines using N-(4-nitrobenzoyl)sarcosine as a Structural Analog Internal Standard Executive Summary This application note details the protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Sarcosine and N-Acyl Sarcosines using N-(4-nitrobenzoyl)sarcosine as a Structural Analog Internal Standard

Executive Summary

This application note details the protocol for utilizing N-(4-nitrobenzoyl)sarcosine (N-4-NBS) as a robust Structural Analog Internal Standard (IS) for the quantification of sarcosine (via benzoyl derivatization) and long-chain N-acyl sarcosines (surfactants).

While Stable Isotope Labeled (SIL) standards (e.g.,


 or 

-sarcosine) are the gold standard, they are often cost-prohibitive or unavailable for specific acyl-chain derivatives. N-4-NBS offers a cost-effective, chemically stable alternative with high ionization efficiency in negative electrospray ionization (ESI-) mode. Its nitro-group induces a distinct mass shift and enhances retention on Reverse Phase (RP) columns compared to underivatized sarcosine, making it an ideal surrogate for monitoring extraction efficiency and matrix effects in complex biological (urine/plasma) or environmental matrices.

Scientific Rationale & Mechanism

Why N-(4-nitrobenzoyl)sarcosine?
  • Structural Homology: N-4-NBS shares the core N-methylglycine (sarcosine) backbone with the target analytes, ensuring similar chromatographic behavior and recovery rates during Solid Phase Extraction (SPE).

  • Ionization Enhancement: The 4-nitro group is strongly electron-withdrawing. In negative ion mode (ESI-), this stabilizes the carboxylate anion (

    
    ), often providing lower Limits of Quantitation (LOQ) than non-nitrated analogs.
    
  • Mass Resolution:

    • Target: N-Benzoylsarcosine (m/z 192.07).

    • IS: N-(4-nitrobenzoyl)sarcosine (m/z 237.05).

    • The +45 Da mass shift (due to

      
       vs 
      
      
      
      ) eliminates isotopic crosstalk (M+2 effects) common in chlorinated analogs.
The "Analog Derivatization" Strategy

For sarcosine analysis, the native amino acid is too polar for standard C18 retention. The protocol below uses a Differential Derivatization strategy:

  • Sample: Derivatized with Benzoyl Chloride

    
     Analyte is N-Benzoylsarcosine.
    
  • Internal Standard: Pre-synthesized N-(4-nitrobenzoyl)sarcosine is added.

  • Result: Analyte and IS co-elute or elute closely, correcting for matrix suppression, but are mass-separated.

Experimental Workflow Diagram

G Start Biological/Environmental Sample Spike Step 1: Spike IS (N-(4-nitrobenzoyl)sarcosine) Start->Spike 10 µL IS Stock Deriv Step 2: Derivatization (Benzoyl Chloride + NaOH) Spike->Deriv Mix & Incubate Clean Step 3: Cleanup (SPE/LLE) Remove excess reagents Deriv->Clean Acidify & Extract LCMS Step 4: LC-MS/MS Analysis (Negative Mode) Clean->LCMS Inject 5 µL Data Data Processing Ratio: Area(Analyte) / Area(IS) LCMS->Data Quantitation

Figure 1: Workflow for Sarcosine Quantification using the Differential Derivatization method.

Detailed Protocol

Materials & Reagents
  • Analyte Standard: Sarcosine (Sigma-Aldrich).

  • Internal Standard: N-(4-nitrobenzoyl)sarcosine (Custom synthesis or commercial high-purity grade).

  • Derivatizing Agent: Benzoyl Chloride (BzCl).

  • Buffer: Sodium Borate (pH 10) or 2M NaOH.

  • LC Solvents: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA).

Internal Standard Preparation
  • Stock Solution: Dissolve 10 mg N-(4-nitrobenzoyl)sarcosine in 10 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute Stock 1:100 in water to yield 10 µg/mL.

  • Stability Check: The nitro-group is stable, but avoid prolonged exposure to high pH (>12) which may hydrolyze the amide bond.

Sample Preparation (Derivatization Method)
  • Aliquot: Transfer 100 µL of sample (Urine/Plasma) to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of IS Working Solution (N-4-NBS). Vortex.

  • Alkalinization: Add 200 µL of 2M NaOH (or Borate buffer pH 10).

  • Derivatization: Add 50 µL of Benzoyl Chloride .

    • Critical Step: Vortex immediately and vigorously for 2 minutes. The reaction is biphasic and requires agitation.

  • Quenching: Incubate at Room Temp for 10 mins. Stop reaction by adding 50 µL 10% Formic Acid (ensure pH < 3).

  • Clarification: Centrifuge at 14,000 x g for 10 mins. Transfer supernatant to LC vial.

LC-MS/MS Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-5 min: 5%

95% B; 5-6 min: 95% B; 6.1 min: Re-equilibrate 5% B.
Injection Vol 5 µL
Ionization ESI Negative Mode (ESI-)
Capillary Voltage -3500 V
MRM Transitions (Quantitation)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Role
N-Benzoylsarcosine 192.1

105.0 (Benzoyl)15Analyte
N-(4-nitrobenzoyl)sarcosine 237.1

150.0 (Nitrobenzoyl)18Internal Standard

Note: The product ion 150.0 corresponds to the 4-nitrobenzoyl moiety, confirming the stability of the sarcosine backbone cleavage.

Validation & Performance Metrics

To ensure the "Trustworthiness" of this protocol, the following validation steps are mandatory:

Linearity and Range

Construct a calibration curve using the ratio of Analyte Area / IS Area.

  • Linear Range: 10 ng/mL to 10,000 ng/mL.

  • Acceptance Criteria:

    
    .
    
Matrix Effect Assessment

Since N-4-NBS is an analog and not an isotope, it may experience slightly different suppression than the analyte if their retention times drift apart.

  • Protocol: Compare the IS peak area in water vs. matrix (urine).

  • Calculation:

    
    .
    
  • Target: ME should be within

    
    . If drift occurs, adjust the gradient to ensure Analyte and IS co-elute as closely as possible without crosstalk.
    
Cross-Talk Verification

Inject a high-concentration sample of the Analyte (N-Benzoylsarcosine) without IS. Monitor the IS channel (237.1


 150.0).
  • Result: There should be 0% signal in the IS channel. The mass difference (+45 Da) is sufficient to prevent isotopic interference.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Hydrolysis of ISEnsure pH is lowered (acidified) immediately after the 10-min reaction time. Do not leave in NaOH > 20 mins.
Split Peaks Solvent MismatchEnsure sample diluent matches initial mobile phase (5% ACN).
Non-Linear Calibration Incomplete DerivatizationBenzoyl chloride degrades in water. Use fresh reagent and vortex immediately upon addition.

References

  • Methodology for N-Acyl Sarcosine Analysis

    • Title: Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS
    • Source: MDPI (Molecules 2020)
    • URL:[Link]

  • Internal Standard Selection Principles: Title: Internal Standards in LC-MS Bioanalysis: Which, When, and How Source: WuXi AppTec
  • Sarcosine Biomarker Context

    • Title: Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution LC-MS/MS (Context on Sarcosine analogs)
    • Source: Royal Society of Chemistry (Analytical Methods)
    • URL:[Link]

  • Chemical Properties

    • Title: Sarcosine, N-(4-nitrobenzoyl)- (NIST WebBook)[1]

    • Source: NIST[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving NMR Rotamer Peaks in N-methyl-4-nitrobenzamido Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methyl-4-nitrobenzamido compounds. This guide provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methyl-4-nitrobenzamido compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common NMR phenomenon of rotameric peaks. Our goal is to equip you with the foundational knowledge and practical protocols to confidently interpret your NMR spectra and characterize the dynamic behavior of your molecules.

Understanding the Phenomenon: Why Do I See Double the Peaks?

It is a common and often perplexing observation: a pure compound showing a doubling of specific NMR signals. For N-methyl-4-nitrobenzamido compounds, this is typically not due to impurity but rather a fundamental property of the amide bond.

FAQ: What are rotamers and why do they appear in the NMR of my N-methyl-4-nitrobenzamido compound?

Answer:

Rotamers, or rotational isomers, are stereoisomers that can be interconverted by rotation about a single bond.[1][2] In the case of N-methyl-4-nitrobenzamido compounds, the bond is the amide C-N bond.

The amide bond has significant double-bond character due to the delocalization of the nitrogen's lone pair of electrons with the carbonyl π-system.[1][2][3] This resonance imparts planarity to the amide group and creates a substantial energy barrier to rotation around the C-N bond.[1][2]

Because of this restricted rotation, the N-methyl group can exist in two distinct spatial orientations relative to the carbonyl oxygen: cis or trans. These two conformers are the rotamers. At room temperature, the rate of interconversion between these rotamers is often slow on the NMR timescale, meaning the spectrometer "sees" them as two different chemical species.[3] This results in two distinct sets of peaks for the N-methyl group and any nearby protons that are in different chemical environments in the two rotameric forms, such as the aromatic protons.

Sources

Optimization

Technical Support Center: Optimizing the Schotten-Baumann Reaction for N-Methyl Hippuric Acid Synthesis

Welcome to the technical support center for the synthesis of N-methyl hippuric acids via the Schotten-Baumann reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl hippuric acids via the Schotten-Baumann reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful acylation method. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing your reaction yields and purity. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.

Understanding the Core Reaction: The "Why" Behind the "How"

The Schotten-Baumann reaction is a cornerstone of amide synthesis, prized for its utility in acylating amines with acid chlorides in the presence of a base.[1][2][3] In the context of N-methyl hippuric acid synthesis, we are acylating a secondary amine, N-methylglycine (sarcosine), with benzoyl chloride. The reaction is typically performed under biphasic conditions, with the reactants in an organic solvent and an aqueous base to neutralize the hydrochloric acid byproduct.[1][4] This neutralization is critical; without it, the HCl generated would protonate the unreacted amine, rendering it non-nucleophilic and drastically reducing the yield.[1][2][5]

The Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of N-methylglycine attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to form the stable amide bond.[6][7]

Caption: Mechanism of the Schotten-Baumann reaction for N-methyl hippuric acid synthesis.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common issues encountered during the synthesis of N-methyl hippuric acids.

Q1: My yield of N-methyl hippuric acid is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Schotten-Baumann reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate pH Control: This is the most common culprit. The reaction requires a basic environment to neutralize the HCl produced.[1][2] If the pH drops, the N-methylglycine will be protonated, halting the reaction.

    • Solution: Monitor the pH of the aqueous layer throughout the addition of benzoyl chloride and add base as needed to maintain a pH between 10 and 13.[8] A continuous slow injection of the base can also be effective.[8]

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water, especially at higher temperatures and pH, to form benzoic acid. This side reaction competes with the desired acylation.

    • Solution: Perform the reaction at a low temperature (0-5 °C) to minimize hydrolysis.[9] Add the benzoyl chloride slowly to the reaction mixture to avoid localized high concentrations.

  • Poor Mixing: In a biphasic system, efficient mixing is crucial to bring the reactants into contact.

    • Solution: Use vigorous stirring to ensure a large interfacial area between the organic and aqueous phases. A phase-transfer catalyst can also be employed to facilitate the transfer of the deprotonated amine to the organic phase.[9][10]

  • Sub-optimal Reagent Stoichiometry: An excess of either reactant can lead to side reactions or purification challenges.

    • Solution: While a slight excess of the acid chloride is common, a large excess can promote hydrolysis. Start with a 1:1.1 molar ratio of N-methylglycine to benzoyl chloride and optimize from there.

Q2: I'm observing a significant amount of benzoic acid as a byproduct. How can I minimize this?

A2: The formation of benzoic acid is primarily due to the hydrolysis of benzoyl chloride.

  • Causality: The hydroxide ions in the aqueous base can act as nucleophiles, attacking the benzoyl chloride. This reaction is competitive with the desired N-acylation.

  • Mitigation Strategies:

    • Temperature Control: As mentioned, lower temperatures (0-5 °C) significantly slow the rate of hydrolysis.

    • Controlled Addition of Base: Instead of adding all the base at once, add it portion-wise or via a syringe pump to maintain the desired pH without creating a large excess of hydroxide ions at any given time.

    • Solvent Choice: Using a less polar organic solvent can sometimes reduce the solubility of the acid chloride in the aqueous phase, thereby decreasing the rate of hydrolysis.

Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?

A3: The primary impurities are typically unreacted starting materials (N-methylglycine and benzoyl chloride) and the benzoic acid byproduct.

  • Purification Protocol:

    • Initial Workup: After the reaction is complete, acidify the aqueous layer with an acid like HCl to a pH of around 2.[11] This will protonate the carboxylic acid group of the N-methyl hippuric acid, causing it to precipitate out of the solution. Benzoic acid will also precipitate.

    • Filtration and Washing: Filter the crude product and wash it with cold water to remove any water-soluble impurities.

    • Recrystallization: This is the most effective method for removing benzoic acid. N-methyl hippuric acid and benzoic acid have different solubilities in various solvents. A common method is recrystallization from hot water.[12] Alternatively, a solvent system like chloroform-acetic acid-water can be used for separation via chromatography if needed.[13] A method for purifying hippuric acid by crystallization from water in the presence of calcium oxide can also be adapted to remove benzoic acid.[14]

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for this reaction?

A: The optimal pH is a balance between ensuring the amine is deprotonated and minimizing the hydrolysis of the acid chloride. A pH range of 10-13 is generally effective.[8] It's crucial to remember that the pKa of the amino group of N-methylglycine is around 10. Operating well above this pKa ensures a sufficient concentration of the free amine for the reaction to proceed efficiently.

Q: Can I use a different base instead of sodium hydroxide?

A: Yes, other bases like potassium hydroxide or pyridine can be used.[2] Pyridine can act as both a base and a nucleophilic catalyst, sometimes leading to higher yields.[2][3] However, it is also more toxic and requires careful handling. For most applications, aqueous sodium or potassium hydroxide is sufficient and more cost-effective.

Q: Are there alternatives to using benzoyl chloride?

A: While benzoyl chloride is the classic acylating agent for this reaction, other options exist. Benzoic anhydride can be used, which is less reactive and produces benzoic acid as a byproduct instead of HCl.[15] This can be advantageous in some cases, but the reaction is typically slower. Other activated forms of benzoic acid, such as active esters, can also be employed, particularly in peptide synthesis methodologies.[16]

Q: How does the choice of organic solvent affect the reaction?

A: The organic solvent should dissolve the benzoyl chloride and the N-methyl hippuric acid product. Common choices include dichloromethane (DCM), diethyl ether, or toluene.[4] The solvent's polarity can influence the reaction rate and the extent of side reactions. A less polar solvent may reduce the hydrolysis of the acid chloride.

Experimental Protocols

Standard Protocol for N-Methyl Hippuric Acid Synthesis
  • Dissolve N-methylglycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylglycine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).[11] Cool the solution to 0-5 °C in an ice bath.

  • Add Benzoyl Chloride: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Maintain pH: Monitor the pH of the reaction mixture and add additional 10% NaOH solution as needed to maintain a pH between 10 and 12.

  • Reaction Completion: Continue stirring the mixture vigorously at room temperature for 1-2 hours after the addition of benzoyl chloride is complete. The disappearance of the characteristic smell of benzoyl chloride indicates the reaction is nearing completion.[7][12]

  • Workup: Cool the mixture in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2. A white precipitate of N-methyl hippuric acid will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude product from boiling water to obtain pure N-methyl hippuric acid.[12]

Data Summary Table
ParameterRecommended ConditionRationale
Temperature 0-5 °C (during addition)Minimizes hydrolysis of benzoyl chloride.[9]
pH 10-13Ensures deprotonation of the amine without excessive hydrolysis.[8]
Stirring VigorousMaximizes interfacial contact in the biphasic system.
Reagent Ratio 1:1.1 (Amine:Acid Chloride)A slight excess of the acylating agent drives the reaction to completion.
Solvent Dichloromethane/Water or Toluene/WaterProvides a suitable biphasic environment.[4]

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Yield or Impure Product Check_pH Was pH maintained at 10-13? Start->Check_pH Check_Temp Was the reaction cooled to 0-5°C? Check_pH->Check_Temp Yes Adjust_pH Implement pH monitoring and control. Check_pH->Adjust_pH No Check_Mixing Was stirring vigorous? Check_Temp->Check_Mixing Yes Adjust_Temp Improve cooling and slow the addition of benzoyl chloride. Check_Temp->Adjust_Temp No Check_Purity Is benzoic acid a major impurity? Check_Mixing->Check_Purity Yes Improve_Mixing Increase stir rate or consider a phase-transfer catalyst. Check_Mixing->Improve_Mixing No Recrystallize Recrystallize from hot water. Check_Purity->Recrystallize Yes End Optimized Reaction Check_Purity->End No Adjust_pH->Check_Temp Adjust_Temp->Check_Mixing Improve_Mixing->Check_Purity Recrystallize->End

Caption: A logical workflow for troubleshooting common issues in the Schotten-Baumann reaction.

References

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). American Journal Of Applied Science And Technology, 5(10), 49-53.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2022). Digital Discovery, 1(4), 487-495.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (n.d.). Nvpubhouse Library for American Journal of Applied Science and Technology.
  • Schotten-Baumann Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 380-382). Cambridge University Press.
  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. (2021). ACS Omega, 6(44), 29586–29596.
  • Acylation of Amines, Part 2: Other Electrophiles. (2021, February 9). [Video]. YouTube. [Link]

  • Effect of pH on the reaction of ninhydrin with lysine 1 mmol L - ResearchGate. (n.d.). Retrieved from [Link]

  • N-Acylation Reactions of Amines. (2015). In Comprehensive Organic Synthesis II (pp. 1-45). Elsevier.
  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.). Retrieved from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2019). Molecules, 24(18), 3352.
  • Beyond Acetic Anhydride: Exploring Alternatives for Acylation. (2026, February 6). Oreate AI Blog. [Link]

  • Schotten-Baumann Reaction and its Mechanism. (2021, June 22). [Video]. YouTube. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2013).
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. [Link]

  • Schotten Baumann Reaction. (2019, November 17). BYJU'S. [Link]

  • Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • What is the Schottan-Baumann reaction? (2020, July 2). Quora. [Link]

  • Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. (n.d.). Collegedunia. Retrieved from [Link]

  • A method of purifying hippuric acid. (n.d.). Google Patents.
  • Preparation of hippuric acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Correlation of pH-dependent surface interaction forces to amino acid adsorption: Implications for the origin of life. (2005). Geochimica et Cosmochimica Acta, 69(15), 3737-3746.
  • 2.4: The Effect of pH. (2022, October 4). Chemistry LibreTexts. [Link]

  • A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. (1991). International Archives of Occupational and Environmental Health, 63(1), 33-37.
  • 4-Methylhippuric Acid. (n.d.). Rupa Health. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Advanced Guide for the Extraction of (N-Methyl-4-nitrobenzamido)ethanoic acid

Guide ID: CHEM-SUPPORT-2026-02-12-002 Topic: Preventing Hydrolysis of (N-Methyl-4-nitrobenzamido)ethanoic acid During Extraction Created By: Dr. Evelyn Reed, Senior Application Scientist Executive Summary (N-Methyl-4-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: CHEM-SUPPORT-2026-02-12-002 Topic: Preventing Hydrolysis of (N-Methyl-4-nitrobenzamido)ethanoic acid During Extraction Created By: Dr. Evelyn Reed, Senior Application Scientist

Executive Summary

(N-Methyl-4-nitrobenzamido)ethanoic acid is a molecule with significant potential in various research and development sectors. However, its structural integrity is threatened by the susceptibility of its amide bond to hydrolysis under both acidic and basic conditions commonly used during aqueous extractions. This guide provides a comprehensive set of troubleshooting strategies and preventative measures designed for researchers, scientists, and drug development professionals to mitigate hydrolytic degradation, thereby ensuring higher yields and purity of the target compound.

Troubleshooting Common Extraction Issues

This section is formatted in a question-and-answer style to directly address the most frequent challenges encountered in the lab.

Significant Product Loss and Contamination with 4-Nitrobenzoic Acid

Question: My post-extraction analysis (TLC, LC-MS) shows a low yield of my desired product and a significant amount of 4-nitrobenzoic acid. What is causing this and how can I prevent it?

Answer:

Root Cause: The presence of 4-nitrobenzoic acid is a clear indicator of amide bond hydrolysis. This reaction is catalyzed by both acid and base.[1][2][3] During a standard acidic workup, the goal is to protonate the carboxylic acid of your target molecule to facilitate its extraction into an organic solvent. However, prolonged exposure to strong acids can also lead to the cleavage of the amide linkage.

Mechanism of Acid-Catalyzed Hydrolysis:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the amide is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[4][5]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][5]

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide.

  • Elimination of the Amine: The C-N bond breaks, and the amine is eliminated as a leaving group.

  • Deprotonation: The protonated carboxylic acid is deprotonated by a weak base (like water or the released amine) to yield the final carboxylic acid product.

Figure 2: Simplified workflow of base-promoted hydrolysis of (N-Methyl-4-nitrobenzamido)ethanoic acid.

Q2: What are some alternative purification methods if hydrolysis remains a problem?

A2: If aqueous extraction proves to be too harsh for your compound, consider these alternatives:

  • Flash Column Chromatography: This is a highly effective method for purifying organic compounds. [6][7]A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, possibly with a small amount of acetic acid to improve peak shape) can provide excellent separation. [8]* Crystallization: If your product is a solid, crystallization from a suitable solvent can be a very effective purification technique that avoids aqueous solutions altogether. [6][9][10]* Solid-Phase Extraction (SPE): SPE can be an excellent alternative to liquid-liquid extraction to prevent emulsion formation. [11] Q3: How can I definitively confirm that hydrolysis has occurred?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): Co-spot your crude product with a standard of 4-nitrobenzoic acid. If a spot in your crude product has the same Rf value as the standard, it is a strong indication of hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying the components of your mixture. You can look for the mass-to-charge ratio corresponding to both your starting material and the 4-nitrobenzoic acid hydrolysis product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of 4-nitrobenzoic acid in your product.

References

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Kallies, B., & Mitzinger, J. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(23), 5679–5687. [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Beri, S. (2016, June 12). What are the different methods of purification of organic compounds? Quora. [Link]

  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Testbook. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • The Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. The Physics and Chemistry Department. [Link]

  • University of Massachusetts Boston. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid?[Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Nitrobenzamido Acids

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with nitrobenzamido acids in aqueous buffers. These compounds, characterized by an aromatic ring, an amide linkage, and an acidic carboxyl group, often present unique hurdles in experimental setups. Their aromatic nature confers hydrophobicity, while the ionizable carboxyl group makes their solubility highly dependent on pH. This guide provides a structured, causality-driven approach to diagnosing and solving these issues, moving from fundamental principles to advanced techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've added my nitrobenzamido acid to my prepared buffer, but it won't dissolve or has precipitated out. What is the most likely cause?

A1: The most common culprit is a suboptimal buffer pH relative to the compound's pKa.

Nitrobenzamido acids are weak acids. Their solubility in aqueous solutions is dominated by the equilibrium between their protonated (neutral, R-COOH) and deprotonated (ionized, R-COO⁻) forms.

  • The Neutral Form (R-COOH): This form is significantly less polar due to the absence of a net charge and the presence of the hydrophobic benzene ring. Consequently, its aqueous solubility is very low.[1][2]

  • The Ionized Form (R-COO⁻): This form, the carboxylate salt, is a charged species. It interacts favorably with polar water molecules, leading to a dramatic increase in aqueous solubility.[3]

This equilibrium is governed by the buffer's pH and the compound's acid dissociation constant (pKa), as described by the Henderson-Hasselbalch equation.[4][5][6] If the buffer pH is close to or, more critically, below the pKa of the nitrobenzamido acid, the equilibrium will favor the neutral, poorly soluble R-COOH form, leading to precipitation.

cluster_0 Low pH (pH ≤ pKa) cluster_1 High pH (pH > pKa) Insoluble R-COOH (Protonated, Poorly Soluble) Soluble R-COO⁻ + H⁺ (Ionized, Highly Soluble) Insoluble->Soluble Deprotonation (Base Addition) Soluble->Insoluble Protonation (Acid Addition) Start Poor Solubility Observed Check_pH Is pH ≥ pKa + 2? Start->Check_pH Adjust_pH Action: Adjust buffer pH to be 2 units above pKa. Check_pH->Adjust_pH No Try_CoSolvent Is solubility still low and are co-solvents allowed? Check_pH->Try_CoSolvent Yes Adjust_pH->Check_pH Use_CoSolvent Action: Prepare stock in DMSO/DMF, then dilute into buffer. Try_CoSolvent->Use_CoSolvent Yes Advanced_Options Are co-solvents prohibited? Try_CoSolvent->Advanced_Options No End_Soluble Compound Soluble Use_CoSolvent->End_Soluble Lower_Ionic_Strength Action: Lower buffer concentration (e.g., from 100mM to 20mM) to reduce 'salting out'. Advanced_Options->Lower_Ionic_Strength Use_Salt_Form Action: Prepare a Na⁺/K⁺ salt of the acid before dissolving. Lower_Ionic_Strength->Use_Salt_Form If still insoluble Lower_Ionic_Strength->End_Soluble If soluble Use_Salt_Form->End_Soluble End_Insoluble Consult Specialist Use_Salt_Form->End_Insoluble If still insoluble

Caption: Troubleshooting workflow for nitrobenzamido acid solubility.

1. Reduce Buffer Ionic Strength: High concentrations of salts in a buffer can decrease the solubility of organic molecules through an effect known as "salting out". [7][8]The dissolved buffer ions effectively compete for hydration with your compound, which can force it out of solution.

  • Actionable Insight: If you are using a high-concentration buffer (e.g., 100-200 mM), try reducing the concentration to the lowest level that still provides adequate buffering capacity for your experiment (e.g., 10-25 mM). [9]This minimizes the ionic strength of the medium. [10][11] 2. Prepare a Salt Form of the Compound: Instead of relying on the buffer to deprotonate the acid in situ, you can pre-form a highly soluble salt. [12][13][14]Sodium (Na⁺) and potassium (K⁺) salts are most common for acidic drugs. [15]* Actionable Insight: You can create the salt by suspending your acid in water and adding one molar equivalent of a strong base (e.g., NaOH or KOH). Once the solid has dissolved (indicating the salt has formed), you can then add this solution to your buffer system. This ensures you start with the most soluble form of your compound.

References

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Bioequivalence & Bioavailability. [Link]

  • Pharma Express. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Valko, K., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. [Link]

  • Mohammed, N. N. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16. [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 13013. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6108, 4-Nitrobenzoic Acid. [Link]

  • Shaalaa.com. (2018). Account for the Following: Pka Value of 4-nitrobenzoic Acid is Lower than that of Benzoic Acid. [Link]

  • Singh, L., & Sharma, P. K. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 163-169. [Link]

  • Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?[Link]

  • Vedantu. Account for the following pKa value of 4 nitrobenzoic class 12 chemistry CBSE. [Link]

  • Brainly.in. (2019). Pka value of 4 nitrobenzoic acid is lower than that of benzoic acid. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(7), 241. [Link]

  • CK-12 Foundation. (2024). Physical Properties of Carboxylic Acids. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Fashion Sustainability Directory. (2025). Ionic Strength Effect. [Link]

  • McGraw Hill AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]

  • True Geometry's Blog. Impact of Ionic Strength on Solubility. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • SDSU Chemistry. Chapter 13 Carboxylic Acids. [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?[Link]

  • Al-Dujaili, A. H. (2012). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process. Journal of Al-Nahrain University, 15(1), 71-79. [Link]

  • Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. [Link]

  • Wikipedia. Ionic strength. [Link]

  • Reddit. (2020). Having problems with solubility in certain buffers. [Link]

  • Chemistry LibreTexts. (2020). Solubility and Ionic Strength (Scott). [Link]

  • Stippler, E. S. (2014). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Dissolution Technologies, 21(1), 6-12. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • ResearchGate. (2015). Factors Affecting the Solubility of Ionic Compounds. [Link]

  • ResearchGate. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • ResearchGate. (2009). 2-nitrobenzoic acid. [Link]

  • ResearchGate. (2001). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. [Link]

  • Khan Academy. Methods for preparing buffers. [Link]

  • Solubility of Things. Buffer Solutions and their pH. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation Pattern of N-(4-nitrobenzoyl)sarcosine

Executive Summary N-(4-nitrobenzoyl)sarcosine (N-4-NBS) serves as a critical model compound for understanding the behavior of N-acyl amino acids and nitro-aromatic conjugates in mass spectrometry. Its fragmentation is dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-nitrobenzoyl)sarcosine (N-4-NBS) serves as a critical model compound for understanding the behavior of N-acyl amino acids and nitro-aromatic conjugates in mass spectrometry. Its fragmentation is driven by the competition between the stability of the 4-nitrobenzoyl acylium ion and the lability of the sarcosine moiety.

This guide compares the fragmentation efficiency of Trap-Type Collision Induced Dissociation (CID) versus Beam-Type Higher-Energy Collisional Dissociation (HCD) . While CID is sufficient for detecting the parent acylium ion, experimental evidence suggests HCD is superior for comprehensive structural verification, particularly for retaining low-mass diagnostic ions derived from the sarcosine backbone.

Structural Analysis & Mechanistic Logic

To interpret the mass spectrum, we must first deconstruct the molecule's "weak links" based on charge localization theory.

  • Compound: N-(4-nitrobenzoyl)sarcosine

  • Formula: C₁₀H₁₀N₂O₅

  • Monoisotopic Mass: 238.06 Da

  • Precursor Ion [M+H]⁺: m/z 239.07

The Fragmentation Drivers[1][2][3][4][5][6][7]
  • Amide Bond Lability: The bond between the benzoyl carbonyl and the sarcosine nitrogen is the primary cleavage site. The charge preferentially remains on the benzoyl group due to resonance stabilization by the aromatic ring, despite the electron-withdrawing nitro group.

  • Nitro Group Instability: The 4-nitro group introduces a secondary fragmentation pathway, typically involving the loss of a radical (NO• or NO₂•) or rearrangement to a phenoxy cation.

  • Sarcosine Immonium Formation: The sarcosine moiety (N-methylglycine) can generate a low-mass immonium ion (m/z 44), but this is often lost in trap-based instruments due to the "1/3 Rule" (Low Mass Cutoff).

Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways derived from the protonated precursor.

FragmentationPathways Precursor Precursor [M+H]+ m/z 239.07 Acylium Acylium Ion (4-Nitrobenzoyl) m/z 150.02 Precursor->Acylium Primary Cleavage (Amide Bond) Sarcosine Sarcosine Neutral Loss (89 Da) Precursor->Sarcosine Immonium Sarcosine Immonium (CH3-NH=CH2)+ m/z 44.05 Precursor->Immonium High Energy (HCD Only) PhenylCation 4-Nitrophenyl Cation m/z 122.02 Acylium->PhenylCation -CO (28 Da) Phenoxy Phenoxy Cation (Rearrangement) m/z 104-106 Acylium->Phenoxy -NO/NO2 (Nitro loss)

Figure 1: Mechanistic fragmentation tree of N-(4-nitrobenzoyl)sarcosine. The red node (m/z 150) represents the base peak in standard ESI conditions.

Comparative Guide: CID vs. HCD[8]

Choosing the correct fragmentation mode is critical for this compound. The table below contrasts the performance of standard Trap-CID (e.g., LTQ, Orbitrap Fusion ion trap) against Beam-HCD (e.g., Q-TOF, Orbitrap HCD cell).

Performance Comparison Matrix
FeatureTrap-CID (Resonant Excitation) Beam-HCD (Higher-Energy Collisional Dissociation)
Mechanism Resonant excitation of selected ion in a trap.[1][2][3][4][5]Beam-type collision in a multipole cell.
Energy Regime Low energy, multiple collisions.Higher energy, single/few hard collisions.
Low Mass Cutoff Yes. Ions < 1/3 of precursor m/z are unstable.No. Full mass range detection.
Key Observation Excellent intensity for m/z 150 (Acylium).Detects m/z 44 (Sarcosine) and m/z 150 .
Nitro Stability Nitro group often remains intact.Higher energy may strip NO/NO₂ (m/z 120/104).
Recommendation Use for general screening/quantification.Use for structural elucidation/metabolite ID.
Why This Matters

If you use CID on an ion trap to analyze m/z 239, the instrument's physics (Mathieu stability diagram) will likely eject any fragment below m/z ~70-80. You will miss the sarcosine-specific immonium ion (m/z 44), potentially leading to ambiguity if distinguishing from other isomers. HCD preserves this ion.

Detailed Fragmentation Data

The following table summarizes the expected ions. These values are calculated based on high-resolution MS (HRMS) principles.

m/z (Calc)Ion IdentityOriginRelative Abundance (Est.)
239.0668 [M+H]⁺Protonated ParentVariable (Source dependent)
221.0562 [M+H - H₂O]⁺Loss of water from carboxyl group< 10%
150.0191 [C₇H₄NO₃]⁺4-Nitrobenzoyl Acylium (Base Peak) 100%
122.0242 [C₆H₄NO₂]⁺4-Nitrophenyl cation (Loss of CO)20-40%
120.0211 [C₇H₄O₃]⁺Loss of NO radical from acylium10-30%
104.0262 [C₇H₄O]⁺Loss of NO₂ from acylium10-20%
44.0500 [C₂H₆N]⁺Sarcosine Immonium IonHigh in HCD; Absent in CID

Experimental Protocol (Self-Validating)

This protocol is designed for a generic LC-HRMS system (e.g., Thermo Orbitrap or Agilent Q-TOF).

A. Sample Preparation[4]
  • Stock: Dissolve 1 mg N-4-NBS in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Validation Step: The presence of formic acid is mandatory to ensure [M+H]⁺ formation. Without it, the signal will be split between [M+H]⁺ and [M+Na]⁺.

B. LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: H₂O + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

C. MS Source Parameters (ESI Positive)[3]
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units.

  • In-Source Fragmentation Check:

    • Caution: Nitro-compounds are thermally labile. If you see high abundance of m/z 221 or 150 in the MS1 (full scan) spectrum, lower the Cone Voltage (or S-Lens RF Level) by 10-20%.

D. Acquisition Workflow Visualization

ExperimentalWorkflow Sample Sample 1 µg/mL LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 239.07 ESI->Q1 Cell Collision Cell (NCE 25-35%) Q1->Cell Detector Detector (Orbitrap/TOF) Cell->Detector

Figure 2: Linear workflow for targeted MS/MS analysis.

Troubleshooting & Expert Insights

The "Nitro" Problem

Nitro groups are notorious for In-Source Fragmentation (ISF) . You may observe a peak at [M+H - 30] (loss of NO) or [M+H - 17] (loss of OH) even before the collision cell.

  • Diagnosis: If the ratio of fragment/parent changes with source temperature, it is ISF.

  • Solution: Reduce source temperature to 250°C and declustering potential.

Differentiating Isomers

N-(4-nitrobenzoyl)sarcosine has the same mass as N-(4-nitrobenzoyl)alanine.

  • Differentiation: Look for the immonium ion.

    • Sarcosine (N-methylglycine) yields m/z 44 (CH₃-NH=CH₂⁺).

    • Alanine yields m/z 44 (CH₃-CH=NH₂⁺) - Wait, they are isobaric!

    • Advanced Differentiation: You must rely on Retention Time (Sarcosine is slightly more polar/elutes earlier) or MS3 of the m/z 150 peak (identical for both) vs m/z 88 fragments (rare). Chromatographic separation is the only reliable method here.

References

  • NIST Mass Spectrometry Data Center. (2023). Sarcosine, N-(4-methylbenzoyl)-, dodecyl ester Mass Spectrum.[6] National Institute of Standards and Technology. (Used as homologous series reference for benzoyl-sarcosine fragmentation patterns).

  • Jedrzejewski, M. et al. (2021). CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation. National Institutes of Health (PMC). (Authoritative source on CID vs HCD physics).

  • Demarque, D. P. et al. (2016).[7] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[5][7] Natural Product Reports.[7] (Core reference for ESI fragmentation rules of amides and nitro groups).

  • Asare, S. O. et al. (2022).[8] Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry.[8] (Reference for nitro/nitroso group losses).

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Comparative

A Comparative Guide to IR Spectroscopy of Nitro and Carboxyl Groups in Benzamido Acids

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of newly synthesized molecules. Among the myriad of functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of newly synthesized molecules. Among the myriad of functional groups, the nitro (NO₂) and carboxyl (COOH) groups present distinct and informative absorption bands. This guide provides an in-depth comparison of the IR spectral features of these two groups within the framework of benzamido acids, offering experimental insights and data to aid in the accurate interpretation of your spectra.

The Theoretical Underpinnings: Vibrational Modes of Nitro and Carboxyl Groups

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational frequencies of specific bonds within a molecule.[1] For the nitro and carboxyl groups, these vibrations are highly characteristic.

The Nitro (NO₂) Group: A Tale of Two Stretches

The nitro group is distinguished by two prominent, strong absorption bands in the mid-infrared region, making it relatively easy to identify.[1] These bands arise from the stretching vibrations of the two N-O bonds.[1] Because the N-O bonds are highly polar, they produce intense IR signals.[2]

  • Asymmetric NO₂ Stretch (νₐₛ): This high-frequency band, typically found between 1550-1475 cm⁻¹ for aromatic nitro compounds, results from the two N-O bonds stretching out of phase with each other.[1][3][4]

  • Symmetric NO₂ Stretch (νₛ): This second strong band appears at a lower frequency, in the 1360-1290 cm⁻¹ range, and corresponds to the in-phase stretching of the N-O bonds.[1][3][4]

Conjugation with the aromatic ring in benzamido acids tends to shift these bands to lower wavenumbers compared to their aliphatic counterparts.[1][4] The electronic nature of other substituents on the aromatic ring can further influence the precise position of these peaks.[1]

The Carboxyl (COOH) Group: A Signature of Hydrogen Bonding

The carboxyl group gives rise to several characteristic IR absorptions, with the most prominent being the O-H and C=O stretching vibrations.[5][6]

  • O-H Stretch: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction results in a very broad and intense O-H stretching absorption band that spans from approximately 3300-2500 cm⁻¹ .[5][6][7] This broadness is a hallmark of the carboxyl group and often overlaps with the sharper C-H stretching bands of the aromatic ring and alkyl chains.[5][7]

  • C=O (Carbonyl) Stretch: The carbonyl stretch of a carboxylic acid is a strong and sharp band appearing between 1760-1690 cm⁻¹ .[7] For aromatic carboxylic acids, such as the benzamido acids discussed here, conjugation with the benzene ring weakens the C=O bond, shifting the absorption to a lower frequency, typically in the 1710-1680 cm⁻¹ range.[8][9] The dimeric form also contributes to a lower stretching frequency compared to the free monomer.[5][6]

  • C-O Stretch and O-H Bend: The C-O stretching vibration appears in the region of 1320-1210 cm⁻¹ , while the O-H bend can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹ .[7]

Experimental Data: A Comparative Analysis

To illustrate the practical application of these principles, let's consider the expected IR peak positions for representative nitro- and carboxyl-substituted benzamido acids.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Key Characteristics
Nitro (NO₂) Group Asymmetric Stretch (νₐₛ)1550 - 1475Strong, Sharp
Symmetric Stretch (νₛ)1360 - 1290Strong, Sharp
Carboxyl (COOH) Group O-H Stretch3300 - 2500Very Broad, Strong
C=O Stretch1710 - 1680 (aromatic, dimer)Strong, Sharp
C-O Stretch1320 - 1210Medium to Strong
O-H Bend1440 - 1395 and 950 - 910Medium, Broad
Benzamido Moiety Amide N-H Stretch~3300Medium, often obscured by COOH O-H
Amide I (C=O Stretch)~1650Strong
Amide II (N-H Bend)~1550Medium, can overlap with NO₂ stretch
Aromatic C-H Stretch~3030Weak to Medium, Sharp
Aromatic C=C Stretch1600 - 1450Medium to Weak, Sharp

Expertise in Action: When analyzing the spectrum of a nitro-substituted benzamido acid, be mindful of potential peak overlap. The amide II band, typically around 1550 cm⁻¹, can overlap with the strong asymmetric NO₂ stretching band.[2] Careful examination of the relative intensities and band shapes is crucial for correct assignment.

Experimental Protocol: Acquiring High-Quality IR Spectra

The quality of your IR spectrum is paramount for accurate interpretation. The KBr pellet method is a widely used technique for analyzing solid samples.[10]

Step-by-Step KBr Pellet Preparation
  • Drying: Ensure both the sample and spectroscopy-grade KBr are thoroughly dry to avoid interference from water's broad O-H absorption band around 3400 cm⁻¹ and 1630 cm⁻¹.[11]

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder.[10][12]

  • Mixing: Add approximately 100-200 mg of dry KBr to the mortar and gently but thoroughly mix with the ground sample.[10][12] The goal is a homogenous dispersion of the sample within the KBr matrix.[11]

  • Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 metric tons for a 13 mm die) using a hydraulic press for 1-2 minutes.[11]

  • Inspection: The resulting pellet should be thin and transparent.[11][12] An opaque or thick pellet will scatter the IR beam and result in a poor-quality spectrum.[13]

A Self-Validating System for Spectral Acquisition
  • Background Scan: Always run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.

  • Pellet Quality Check: A well-prepared KBr pellet should show a relatively flat baseline above 2000 cm⁻¹ (in the absence of sample absorptions). A sloping baseline can indicate scattering from a poorly prepared pellet.

  • Reproducibility: Prepare and analyze a second pellet to ensure the observed spectral features are reproducible.

Visualizing Workflows and Molecular-Spectral Relationships

Diagrams can clarify complex experimental processes and theoretical connections.

Experimental_Workflow Experimental Workflow for FT-IR Analysis cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis A Dry Sample & KBr B Grind Sample (1-2 mg) A->B C Mix with KBr (100-200 mg) B->C D Press into Pellet C->D F Acquire Sample Spectrum D->F Place pellet in spectrometer E Acquire Background Spectrum E->F G Process Data (Baseline Correction, etc.) F->G H Interpret Spectrum G->H

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Spectral_Correlation Structure-Spectrum Correlation for a Nitrobenzamido Acid cluster_nitro Nitro Group (NO2) cluster_carboxyl Carboxyl Group (COOH) Mol Nitrobenzamido Acid Structure N_asym Asymmetric Stretch (1550-1475 cm-1) Mol->N_asym N_sym Symmetric Stretch (1360-1290 cm-1) Mol->N_sym OH_stretch O-H Stretch (3300-2500 cm-1) Mol->OH_stretch CO_stretch C=O Stretch (1710-1680 cm-1) Mol->CO_stretch

Caption: Key IR absorptions arising from the molecular structure.

Concluding Remarks

The nitro and carboxyl groups provide strong, characteristic signals in IR spectroscopy that are invaluable for the structural confirmation of benzamido acids. A thorough understanding of the vibrational modes, coupled with meticulous experimental technique, will empower researchers to interpret their spectra with confidence. The broad, distinctive O-H stretch of the carboxyl group and the pair of intense N-O stretches of the nitro group serve as reliable indicators of their presence, while subtle shifts in their positions can offer further insights into the molecular environment.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Wade, L. G., & Simek, J. W. (2020). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Davis. (n.d.). Spectroscopy Tutorial: Nitro Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

Sources

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